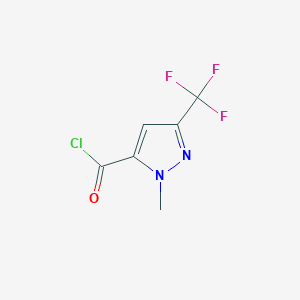

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c1-12-3(5(7)13)2-4(11-12)6(8,9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGFQFMBCLCVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563846 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129768-24-7 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its physical and chemical properties, provide detailed protocols for its synthesis and subsequent use, and discuss its significance in the development of novel bioactive molecules.

Introduction: A Privileged Scaffold in Chemical Biology

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved pharmaceuticals. The specific substitution pattern of a methyl group at the N1 position and a trifluoromethyl group at the C3 position imparts unique electronic and steric properties. The trifluoromethyl group, in particular, is a bioisostere for various functionalities and is known to enhance metabolic stability, cell permeability, and binding affinity.[1]

This compound serves as a highly reactive and versatile intermediate for introducing this valuable pyrazole moiety into a target molecule. Its utility stems from the electrophilic nature of the acyl chloride, which readily reacts with a wide range of nucleophiles to form stable amide, ester, and ketone linkages.

Physicochemical Properties

Precise experimental data for this compound is not extensively published in publicly available literature. However, based on its chemical structure and data from suppliers, we can compile its key properties. It is a reactive acyl chloride derivative.[2]

| Property | Value | Source |

| CAS Number | 129768-24-7 | [2] |

| Molecular Formula | C₆H₄ClF₃N₂O | [2] |

| Molecular Weight | 212.56 g/mol | [2] |

| Physical State | Likely a solid or liquid at room temperature | Inferred from related compounds |

| Solubility | Reacts with water; soluble in aprotic organic solvents (e.g., DCM, THF, Toluene) | General knowledge of acyl chlorides |

Synthesis of this compound

The most common and direct method for the preparation of this acyl chloride is the chlorination of its corresponding carboxylic acid precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 128694-63-3).[3][4]

Synthesis Workflow

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. The following diagram illustrates the general workflow.

Caption: General workflow for the synthesis of the target acyl chloride.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard laboratory practices for acyl chloride formation.[5]

Materials:

-

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.

-

Addition of Chlorinating Agent:

-

Using Thionyl Chloride: Add thionyl chloride (2-3 eq) dropwise to the suspension at room temperature.

-

Using Oxalyl Chloride: Add oxalyl chloride (2-3 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).

-

-

Reaction: Stir the mixture at room temperature or gently heat to reflux. Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂ or CO/CO₂). The reaction mixture should become a clear solution.

-

Work-up: Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive and toxic vapors.

-

Product: The resulting crude this compound is often used directly in the next step without further purification.

Causality behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Any moisture will hydrolyze the product back to the carboxylic acid, reducing the yield.

-

Excess Chlorinating Agent: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid. Both thionyl chloride and oxalyl chloride, along with their byproducts, are volatile and can be easily removed under vacuum.

-

Catalytic DMF: DMF acts as a catalyst in the reaction with oxalyl chloride by forming the Vilsmeier reagent, which is the active chlorinating species.

Reactivity and Handling

General Reactivity

As a typical acyl chloride, this compound is a potent electrophile. It will readily react with nucleophiles such as amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters.

Caption: Common reactions of the title acyl chloride with nucleophiles.

Safety and Handling

Expected Hazards:

-

Corrosive: Acyl chlorides react with moisture, including humidity in the air and on skin, to produce hydrochloric acid (HCl). This can cause severe skin burns and eye damage.[6]

-

Lachrymator: The HCl produced upon contact with moisture in the eyes can cause irritation and tearing.

-

Toxic if Inhaled or Swallowed: Inhalation of vapors can cause respiratory tract irritation. Ingestion can cause severe damage to the digestive tract.[7][8][9]

Handling Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][10]

-

Keep the compound away from water and other sources of moisture.[6]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Applications in Synthesis: A Case Study

This acyl chloride is a valuable reagent for synthesizing more complex molecules, particularly in the development of enzyme inhibitors and other biologically active compounds.

Protocol: Amide Bond Formation

The following is a general protocol for the coupling of this compound with a primary or secondary amine.

Materials:

-

This compound

-

A primary or secondary amine

-

Anhydrous aprotic solvent (e.g., DCM, THF)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Standard laboratory glassware for reactions and work-up

Procedure:

-

Dissolve Amine: In a round-bottom flask, dissolve the amine (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent.

-

Cool Reaction: Cool the solution to 0 °C using an ice bath.

-

Add Acyl Chloride: Slowly add a solution of this compound (1.0-1.1 eq) in the same solvent to the cooled amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC or LC-MS).

-

Aqueous Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Self-Validating System:

-

The use of a base is crucial to neutralize the HCl byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

The progress of the reaction can be easily monitored by thin-layer chromatography (TLC) by observing the disappearance of the amine starting material and the appearance of a new, typically less polar, product spot.

Conclusion

This compound is a highly valuable and reactive building block for chemical synthesis. Its utility in introducing the 1-methyl-3-(trifluoromethyl)pyrazole moiety has cemented its role in the discovery of new pharmaceuticals and agrochemicals. Understanding its physical properties, synthetic routes, and reactivity profile, along with adhering to strict safety protocols, is essential for its effective and safe use in the laboratory.

References

- Fluorochem Ltd. Safety Data Sheet for 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. (2024-12-19).

- Silva, F. et al. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.

- Biosynth. Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2021-05-18).

- Sigma-Aldrich. SAFETY DATA SHEET for 3-Methyl-1-phenyl-2-pyrazoline-5-one. (2024-08-06).

- Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.

- DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

- Fisher Scientific. SAFETY DATA SHEET for 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

-

Aaron Chemistry GmbH. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | 154471-65-5. Available from: [Link]

- Google Patents. Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

- ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.

-

PubChem. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C6H5F3N2O2 | CID 606540. Available from: [Link]

- Google Patents CN. Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

- ChemicalBook. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2. (2025-09-25).

- ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. (2024-09-19).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 129768-24-7 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C6H5F3N2O2 | CID 606540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. biosynth.com [biosynth.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride, a key building block in modern medicinal and agrochemical research. We will delve into its synthesis, spectroscopic characterization, reactivity, and significant applications, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Introduction: The Significance of a Fluorinated Pyrazole Intermediate

This compound is a highly reactive acyl chloride built upon a pyrazole scaffold. The strategic incorporation of a trifluoromethyl group at the 3-position and a methyl group at the 1-position of the pyrazole ring imparts unique electronic properties and metabolic stability to molecules derived from this intermediate. These characteristics have made it a sought-after component in the design of novel pharmaceuticals and agrochemicals.

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs.[1] The trifluoromethyl group, with its high electronegativity and lipophilicity, can significantly enhance a molecule's binding affinity to biological targets and improve its pharmacokinetic profile. This guide will illuminate the path from the synthesis of this versatile intermediate to its application in creating potent bioactive compounds.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of the title compound is a multi-step process that begins with the construction of the pyrazole ring, followed by functional group manipulations to introduce the carbonyl chloride moiety. The causality behind each experimental choice is crucial for achieving high yields and purity.

Synthesis of the Precursor: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

The journey begins with the synthesis of the pyrazole core. A common and efficient method involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine.[2]

Experimental Protocol:

-

To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature. The choice of ethanol facilitates the dissolution of both reactants and provides a suitable medium for the reaction.

-

After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The elevated temperature drives the condensation and subsequent cyclization to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as a solid.

Diagram: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Caption: Reaction scheme for the synthesis of the pyrazole precursor.

Oxidation to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

The next crucial step is the oxidation of the hydroxyl group of the pyrazol-5-ol to a carboxylic acid. This transformation is key to setting up the final conversion to the acid chloride.

Experimental Protocol:

-

Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 eq) in a suitable solvent like acetic acid.

-

Add an oxidizing agent such as potassium permanganate or a chromium-based reagent in a controlled manner. The choice of oxidant and reaction conditions (temperature, reaction time) is critical to avoid over-oxidation or degradation of the pyrazole ring.

-

The reaction is typically monitored by TLC until the starting material is consumed.

-

Work-up involves quenching the excess oxidant, followed by extraction and purification to isolate 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.[3]

Final Step: Formation of this compound

The final step involves the conversion of the carboxylic acid to the highly reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol:

-

To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in an inert solvent such as toluene or dichloromethane, add thionyl chloride (2.0-3.0 eq). The use of an excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound. This product is often used in the next step without further purification due to its reactivity and moisture sensitivity.

Diagram: Synthesis of the Target Acyl Chloride

Caption: Final conversion to the target carbonyl chloride.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Spectroscopic Data | Observed Values |

| ¹H NMR (CDCl₃, ppm) | δ 7.05 (s, 1H, pyrazole-H), 4.15 (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 159.5 (C=O), 145.2 (q, J=40.0 Hz, C-CF₃), 120.8 (q, J=269.0 Hz, CF₃), 110.1 (pyrazole-CH), 38.2 (N-CH₃) |

| ¹⁹F NMR (CDCl₃, ppm) | δ -62.0 (s, CF₃) |

| IR (cm⁻¹) | ~1770-1730 (C=O, acid chloride) |

| Mass Spec (m/z) | Calculated for C₆H₄ClF₃N₂O: 212.00. Found: [M+H]⁺ 213.00 |

Note: The exact peak positions and coupling constants may vary slightly depending on the solvent and instrument used.

Reactivity and Applications in Synthesis

The high reactivity of the carbonyl chloride group makes this compound an excellent electrophile for reactions with a wide range of nucleophiles, primarily amines and alcohols, to form amides and esters, respectively. This reactivity is the cornerstone of its utility in the synthesis of complex molecules.

General Reactivity Profile

The primary reaction of this compound is nucleophilic acyl substitution. The electron-withdrawing nature of the pyrazole ring and the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Diagram: General Reactivity with Nucleophiles

Caption: Reaction of the acyl chloride with common nucleophiles.

Application in the Synthesis of Novel Insecticides

A significant application of pyrazole carboxamides is in the development of novel insecticides. For instance, analogs of the commercial insecticide chlorantraniliprole, which acts on ryanodine receptors in insects, have been synthesized using pyrazole-based intermediates.[4]

Representative Experimental Protocol for Amide Synthesis:

-

Dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran at 0 °C. The base is crucial to neutralize the HCl gas generated during the reaction.

-

Slowly add a solution of this compound (1.1 eq) in the same solvent to the amine solution. Maintaining a low temperature helps to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

The reaction mixture is then washed with water, dilute acid, and brine to remove excess reagents and byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude amide is purified by column chromatography or recrystallization.

This synthetic strategy has been employed to create libraries of pyrazole carboxamides for screening as potential insecticidal agents.[1][4]

Safety and Handling

As a reactive acyl chloride, this compound must be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[6]

-

Use only outdoors or in a well-ventilated area.[6]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

If on skin, wash with plenty of soap and water.[7]

-

Store in a well-ventilated place. Keep container tightly closed.[6]

-

This compound is moisture-sensitive and will react with water to produce hydrochloric acid. Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container in a dry environment.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its synthesis, while multi-stepped, is achievable through established organic chemistry methodologies. The high reactivity of the acyl chloride function, coupled with the unique properties imparted by the fluorinated pyrazole core, ensures its continued importance in the fields of drug discovery and agrochemical development. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this powerful synthetic tool.

References

-

Yang, S., et al. (2018). Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Chinese Journal of Chemistry, 36(10), 963-970. Available at: [Link]

-

PubChem. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

- Fluorochem. (2024). Safety Data Sheet for 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

- Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

-

DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

- Springer. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Journal of the Iranian Chemical Society.

- ResearchGate. (2025). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

- Biosynth. (2021). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

- Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

- Sigma-Aldrich. (2024). Safety Data Sheet for 3-Methyl-1-phenyl-2-pyrazoline-5-one.

- PubMed. (2024). Discovery of novel pyrazoline insecticides. Pest Management Science.

- CLINI INDIA. (n.d.). Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.

- Fisher Scientific. (n.d.). Safety Data Sheet for 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

- PubMed. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules.

- MDPI. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 21(3), 276.

- PubMed Central (PMC). (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

- ChemRxiv. (n.d.). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE.

Sources

- 1. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 3. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C6H5F3N2O2 | CID 606540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. html.rhhz.net [html.rhhz.net]

- 5. biosynth.com [biosynth.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride CAS number 129768-24-7

An In-Depth Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride (CAS: 129768-24-7)

Introduction: A Cornerstone Building Block in Modern Chemistry

This compound is a highly reactive acyl chloride derivative built upon a substituted pyrazole core.[1] Its chemical identity, defined by the CAS Number 129768-24-7, is less important than its functional role as a pivotal intermediate in the synthesis of complex organic molecules. The strategic placement of a methyl group at the N1 position, a potent electron-withdrawing trifluoromethyl (CF₃) group at C3, and a highly electrophilic carbonyl chloride at C5 makes this compound an exceptionally valuable tool for medicinal and agrochemical research.[1][2] The trifluoromethyl group, in particular, is a prized feature in drug design, often enhancing metabolic stability, membrane permeability, and binding affinity of the final molecule.[1] This guide provides an in-depth exploration of its synthesis, reactivity, applications, and the critical protocols required for its safe and effective use.

Physicochemical and Reactivity Profile

The utility of this reagent is intrinsically linked to its structural and electronic properties. The pyrazole ring itself is a stable aromatic heterocycle, but the attached functional groups dictate the compound's reactivity. The acyl chloride is the primary site of reaction, rendered highly electrophilic by the inductive effects of both the adjacent carbonyl oxygen and the chlorine atom, as well as the strongly electron-withdrawing nature of the trifluoromethyl-substituted pyrazole ring.[3]

Table 1: Core Properties of this compound

| Property | Value |

| CAS Number | 129768-24-7[1] |

| Molecular Formula | C₆H₄ClF₃N₂O[1] |

| Molecular Weight | 212.56 g/mol [1] |

| InChI Key | PLGFQFMBCLCVRB-UHFFFAOYSA-N[1] |

| Primary Hazard | Corrosive, Water-Reactive[1] |

| Key Feature | Highly electrophilic acyl chloride for nucleophilic acyl substitution |

Synthesis: From Carboxylic Acid to Reactive Intermediate

The synthesis of this compound is a classic transformation that begins with its corresponding carboxylic acid, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.[4] The conversion of a stable carboxylic acid to a highly reactive acyl chloride is a fundamental step in many multi-step syntheses, enabling subsequent reactions that are not feasible with the acid itself.[5][6]

The most common and efficient method for this conversion involves the use of thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] The choice of reagent is causal: these chlorinating agents react with the carboxylic acid's hydroxyl group, transforming it into an excellent leaving group.[9] Thionyl chloride is particularly advantageous as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[5][10] A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction.[8]

Caption: General mechanism for converting a carboxylic acid to an acyl chloride using thionyl chloride.

Experimental Protocol: Synthesis of the Title Compound

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations must be performed in a certified fume hood by trained personnel.

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas (Argon or Nitrogen) inlet, suspend 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene.[8]

-

Reagent Addition: Add a catalytic drop of DMF.[8] Slowly add thionyl chloride (SOCl₂, ~1.5 - 2.0 eq) dropwise to the suspension at room temperature.[8]

-

Reaction: Vigorous gas evolution (SO₂ and HCl) will be observed.[5] Stir the mixture at room temperature or gently heat to reflux (e.g., 40-50°C) for 1-4 hours, monitoring the reaction by TLC or observing the dissolution of the starting material until a clear solution forms.[8]

-

Work-up: Once the reaction is complete, carefully remove the excess solvent and thionyl chloride in vacuo using a rotary evaporator. The crude this compound is often obtained as an oil or low-melting solid.

-

Purification & Use: Due to its reactivity and moisture sensitivity, the crude product is typically used immediately in the subsequent reaction step without further purification.[8]

Core Reactivity: The Nucleophilic Acyl Substitution Pathway

The synthetic power of this compound is realized through its reactions with nucleophiles.[1][3] These transformations proceed via a well-established nucleophilic addition-elimination mechanism .[11][12]

-

Nucleophilic Addition: The reaction begins with the attack of a nucleophile (e.g., an amine, alcohol, or water) on the electron-deficient carbonyl carbon.[12] This initial step breaks the C=O pi bond, forming a transient, negatively charged tetrahedral intermediate.[11]

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and in the process, the most stable leaving group—the chloride ion—is expelled.[11][12] The overall result is the substitution of the chlorine atom with the incoming nucleophile.[11]

Caption: The general nucleophilic addition-elimination mechanism for acyl chlorides.

Experimental Protocol: Synthesis of a N-Aryl Pyrazole-5-Carboxamide

This protocol illustrates the most common application of the title compound: amide bond formation. A non-nucleophilic base is critical to neutralize the HCl byproduct, which would otherwise protonate and deactivate the amine nucleophile.

-

Amine Solution: In a separate flask, dissolve the desired aryl amine (1.0-1.2 eq) and a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (~2.5 eq) in anhydrous DCM.[8]

-

Reaction Setup: Cool the freshly prepared solution of crude this compound (1.0 eq) in anhydrous DCM to 0°C using an ice bath.

-

Addition: Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.[8]

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, wash the reaction mixture sequentially with water, dilute acid (e.g., 1M HCl) to remove excess base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The resulting crude amide product can be purified by recrystallization or column chromatography on silica gel to yield the final, pure compound.

Applications in Drug Discovery and Development

This reagent is not an end product but a critical gateway to a class of molecules with profound biological activity. The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of diseases.[2][13]

-

Anti-Inflammatory Agents (COX-2 Inhibitors): The pyrazole core is central to the structure of selective COX-2 inhibitors used to treat inflammation and pain.[14] For example, the veterinary drug Mavacoxib is a 1,5-diarylpyrazole containing the 3-trifluoromethyl moiety.[15] The synthesis of Mavacoxib and related celecoxib analogs relies on intermediates structurally similar to the title compound to install the core heterocyclic system.[16][17]

-

Antiviral Therapeutics: Research has demonstrated that derivatives synthesized from this carbonyl chloride exhibit potent inhibitory activity against viral enzymes.[1] Specifically, it has served as a key intermediate for compounds targeting the measles virus RNA-dependent RNA polymerase, with some derivatives showing IC₅₀ values in the nanomolar range.[1]

-

Agrochemicals: The trifluoromethyl-pyrazole motif is also prevalent in modern agrochemicals, including fungicides and pesticides.[2][18] The high reactivity of the carbonyl chloride allows for the efficient assembly of diverse libraries of candidate molecules for screening.

Caption: Structural relationship of Mavacoxib to the pyrazole core building block.

Safety, Handling, and Storage: A Protocol of Vigilance

The high reactivity that makes this compound synthetically useful also renders it hazardous. Strict adherence to safety protocols is non-negotiable.

-

Primary Hazards: The compound is classified as hazardous and corrosive.[1] Contact can cause severe skin burns and serious eye damage.[1]

-

Reactivity Hazards: It reacts vigorously and exothermically with water, alcohols, and amines.[3] This hydrolysis releases corrosive hydrogen chloride (HCl) gas, necessitating the use of a fume hood for all manipulations.[1]

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory:

-

Storage: The compound is hygroscopic and must be protected from moisture to prevent degradation.[1]

-

First Aid:

-

Skin Contact: Immediately rinse the affected area with a 0.1 M sodium bicarbonate solution, followed by flushing with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, holding eyelids open.[19] Seek immediate medical attention.

-

Inhalation: Remove the individual to fresh air. Seek medical attention if respiratory irritation develops.[19]

-

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its value is not in its own biological activity, but in the efficiency and precision with which it allows chemists to construct the complex, highly functionalized pyrazole-containing molecules that are at the forefront of drug discovery and agrochemical innovation. A thorough understanding of its reactivity, coupled with a rigorous approach to its handling and safety, empowers researchers to fully leverage its synthetic potential in the development of next-generation chemical entities.

References

-

Addition & Elimination Reactions in Acyl Chlorides. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Acyl Chlorides (A-Level). (n.d.). ChemistryStudent. Retrieved from [Link]

-

SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Acyl Chloride Uses, Reactions & Synthesis. (n.d.). Study.com. Retrieved from [Link]

-

Converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Retrieved from [Link]

-

Acid to Acid Chloride - Common Conditions. (n.d.). The Organic Chemist's Armory. Retrieved from [Link]

-

Developments in Synthesis of the Anti-Inflammatory Drug, Celecoxib: A Review. (2014). PubMed. Retrieved from [Link]

-

Nucleophilic addition / elimination in the reactions of acyl chlorides. (n.d.). Chemguide. Retrieved from [Link]

-

Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. (n.d.). ResearchGate. Retrieved from [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved from [Link]

-

Synthesis of Celecoxib, Mavacoxib, SC‐560, Fluxapyroxad, and Bixafen Enabled by Continuous Flow Reaction Modules. (2017). Semantic Scholar. Retrieved from [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024). YouTube. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

-

Mavacoxib. (n.d.). PubChem. Retrieved from [Link]

-

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. (n.d.). Georganics. Retrieved from [Link]

-

SAFETY DATA SHEET. (n.d.). Covestro. Retrieved from [Link]

-

SAFETY DATA SHEET. (2023). Castrol. Retrieved from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. Retrieved from [Link]

Sources

- 1. This compound | 129768-24-7 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid - High purity | EN [georganics.sk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Developments in synthesis of the anti-inflammatory drug, celecoxib: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mavacoxib | C16H11F4N3O2S | CID 9843089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. solutions.covestro.com [solutions.covestro.com]

Navigating the Synthesis and Application of Key Pharmaceutical Intermediates: A Technical Guide to the Solubility of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride

For Immediate Release

A Comprehensive Examination of a Versatile Building Block for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical synthesis, the pyrazole scaffold stands as a cornerstone for the development of novel bioactive molecules. Among the myriad of pyrazole-based intermediates, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride emerges as a particularly valuable reagent due to its trifluoromethyl group, which enhances lipophilicity and metabolic stability, and its reactive acyl chloride moiety, which allows for facile derivatization.[1][2] This technical guide provides an in-depth analysis of the solubility characteristics of this key building block, offering critical insights for its effective handling, reaction optimization, and integration into synthetic workflows.

Physicochemical Properties and Reactivity Profile

This compound is a derivative of pyrazole, a five-membered heterocyclic compound with two adjacent nitrogen atoms. The presence of the highly electrophilic carbonyl chloride group dictates its chemical behavior, making it a potent acylating agent.[3] This reactivity, however, also presents challenges in its handling and solubility assessment, particularly in protic solvents.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| This compound | C6H4ClF3N2O | 212.56 | Not specified; likely a liquid or low-melting solid |

| 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C6H5F3N2O2 | 194.11 | Solid[4] |

| 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | 166.10 | Crystalline Powder or Needles[5] |

Solubility in Organic Solvents: A Qualitative and Predictive Overview

Acyl chlorides are generally soluble in aprotic organic solvents that do not contain reactive functional groups such as hydroxyl or primary/secondary amine groups. The trifluoromethyl group in the target molecule is known to increase its lipophilicity, suggesting good solubility in nonpolar and polar aprotic solvents.[1]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Causality |

| Aprotic Nonpolar | Toluene, Hexane, Diethyl ether | High | The nonpolar nature of these solvents minimizes unwanted reactions. Toluene is often used as a solvent for the synthesis of acyl chlorides from the corresponding carboxylic acids using reagents like thionyl chloride, indicating good solubility of the product.[6] |

| Aprotic Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | High | These solvents can solvate the polar carbonyl group without reacting. DCM and chloroform are common solvents for reactions involving acyl chlorides. DMF can act as a catalyst in the formation of acyl chlorides from carboxylic acids using thionyl chloride or oxalyl chloride, and thus would be a suitable solvent for subsequent reactions.[6] |

| Protic Polar | Water, Methanol, Ethanol | Reactive (Solvolysis) | These solvents will react with the acyl chloride in a nucleophilic acyl substitution reaction to form the corresponding carboxylic acid (hydrolysis) or ester (alcoholysis). Therefore, true "solubility" cannot be measured as the compound is consumed in a chemical reaction. |

| Protic Polar (Slightly Soluble Precursors) | DMSO | Likely Soluble | While DMSO has a reactive oxygen, it is generally less reactive than water or alcohols. The related compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, is slightly soluble in DMSO, suggesting the pyrazole core has some affinity for this solvent.[5] |

The Critical Role of Reactivity in Aqueous and Protic Media

A central consideration for researchers working with this compound is its inherent instability in the presence of nucleophiles, particularly water. The acyl chloride functional group readily undergoes hydrolysis to form the corresponding carboxylic acid, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, and hydrochloric acid.[3]

This reactivity has significant implications:

-

Experimental Design: All experiments must be conducted under anhydrous conditions, using dry solvents and glassware, and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent premature degradation of the starting material.

-

Solubility Measurement: Traditional methods for determining aqueous solubility are not applicable. Instead, one would measure the rate of hydrolysis.

-

Work-up Procedures: Aqueous work-ups must be carefully considered, as they will convert any unreacted acyl chloride to the carboxylic acid.

The hydrolysis product, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, exhibits low aqueous solubility, with a reported value of 20.1 µg/mL at pH 7.4.[7] This low solubility of the degradation product can be advantageous in some purification schemes, allowing for its removal by filtration.

Experimental Protocols for Handling and Solubility Assessment

Given the reactive nature of the topic compound, specialized protocols are required to assess its solubility and to handle it appropriately in a laboratory setting.

Protocol for Qualitative Solubility Determination in Aprotic Organic Solvents

This protocol outlines a method for qualitatively assessing the solubility of this compound in various dry aprotic organic solvents.

Objective: To determine if the compound is soluble, sparingly soluble, or insoluble in a given aprotic solvent at a specific concentration.

Materials:

-

This compound

-

Anhydrous solvents (e.g., Toluene, Dichloromethane, THF, Acetonitrile)

-

Dry glassware (vials, stir bars)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

-

Dispensing Solvent: In a dry vial under an inert atmosphere, add a defined volume (e.g., 1 mL) of the anhydrous aprotic solvent to be tested.

-

Adding Solute: Carefully add a pre-weighed amount of this compound to the solvent to achieve a target concentration (e.g., 10 mg/mL).

-

Dissolution: Stir the mixture at room temperature for a set period (e.g., 15 minutes).

-

Observation: Visually inspect the solution for any undissolved solid. The absence of visible particles indicates solubility at that concentration.

-

Reporting: Record the results as "soluble," "sparingly soluble" (if some solid remains), or "insoluble."

Self-Validation: The integrity of the protocol is maintained by running a parallel control reaction where a small aliquot of the solution is carefully quenched with anhydrous methanol. The resulting methyl ester can then be analyzed by techniques like GC-MS or LC-MS to confirm the presence and stability of the pyrazole scaffold, ensuring that the dissolution process did not lead to significant degradation.

Caption: Workflow for Qualitative Solubility Assessment.

Protocol for Analysis via Derivatization

Due to the high reactivity of acyl chlorides, direct analysis by methods like HPLC can be challenging.[8] A common and reliable approach is to first derivatize the acyl chloride into a more stable compound, such as an ester or an amide, which can then be easily analyzed.[9][10]

Objective: To convert this compound into its corresponding methyl ester for stable and reproducible analysis by HPLC or GC.

Materials:

-

This compound

-

Anhydrous Methanol

-

Anhydrous aprotic solvent (e.g., Dichloromethane)

-

HPLC or GC instrument

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a dry aprotic solvent (e.g., 1 mg/mL in Dichloromethane).

-

Derivatization: In a clean, dry vial, add a known volume of the stock solution. Add an excess of anhydrous methanol (e.g., 10 equivalents).

-

Reaction: Allow the reaction to proceed at room temperature for 30 minutes. The reaction is typically rapid.

-

Analysis: Dilute the resulting solution to an appropriate concentration for analysis by HPLC or GC to determine the concentration of the newly formed methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.

Causality behind Experimental Choices:

-

Methanol as Derivatizing Agent: Methanol is chosen for its ready availability and the high stability of the resulting methyl ester.[8]

-

Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the competing hydrolysis reaction, which would lead to the formation of the carboxylic acid and complicate the analysis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS 84547-59-1: 1-methyl-1H-pyrazole-5-carbonyl chloride [cymitquimica.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C6H5F3N2O2 | CID 606540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Signature of a Key Synthetic Building Block

This compound is a highly reactive acyl chloride derivative built upon a substituted pyrazole core. Its molecular architecture, featuring a trifluoromethyl group and an acyl chloride moiety, makes it a pivotal intermediate in the synthesis of advanced pharmaceutical and agrochemical agents.[1] Specifically, it serves as a cornerstone for creating potent inhibitors of viral enzymes, such as the measles virus RNA-dependent RNA polymerase complex.[1]

The unambiguous identification and quality control of this compound are paramount to the success of multi-step synthetic campaigns. A failure to confirm its structure and purity can lead to significant downstream consequences, including failed reactions, impure final products, and misinterpreted biological data. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. As a self-validating system, the convergence of data from these orthogonal techniques provides an irrefutable confirmation of the molecular structure.

Molecular Structure and Spectroscopic Overview

The spectral characteristics of this compound are a direct consequence of its distinct functional groups, each contributing a unique signature to the overall analytical profile.

-

Pyrazole Ring: A five-membered aromatic heterocycle providing the structural backbone.

-

N-Methyl Group (N-CH₃): An aliphatic substituent on the pyrazole nitrogen.

-

Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing group that significantly influences the electronic environment of the pyrazole ring.

-

Acyl Chloride Group (-COCl): A highly reactive and electrophilic functional group, characterized by a strongly deshielded carbonyl carbon and a high-frequency infrared stretch.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy provides the most detailed information regarding the molecular framework, connectivity, and electronic environment of the nuclei (¹H, ¹³C, ¹⁹F).

¹H NMR Spectroscopy

The proton NMR spectrum is simple and diagnostic, showing two distinct singlets.

-

N-Methyl Protons (N-CH₃): These protons appear as a sharp singlet, typically around δ 4.13 ppm .[1] Their chemical shift is downfield from typical N-methyl groups due to the deshielding effect of the aromatic pyrazole ring system.

-

Pyrazole Ring Proton (C₄-H): The lone proton on the pyrazole ring appears as a singlet at approximately δ 7.22 ppm .[1] Its significant downfield shift is a result of being attached to an electron-deficient aromatic ring, influenced by the two ring nitrogens and the two potent electron-withdrawing groups (-CF₃ and -COCl).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals all six unique carbon atoms in the molecule.

-

Carbonyl Carbon (-COCl): This carbon is highly deshielded due to the attached electronegative oxygen and chlorine atoms. It is expected to appear in the range of δ 160-180 ppm . This signal is often of lower intensity due to the absence of attached protons and a longer relaxation time.

-

Pyrazole Ring Carbons (C₃, C₄, C₅): These aromatic carbons will have distinct chemical shifts influenced by their position relative to the substituents. The carbons directly attached to the electron-withdrawing groups (C₃ and C₅) will be the most deshielded.

-

Trifluoromethyl Carbon (-CF₃): This carbon's resonance is split into a characteristic quartet by the three directly attached fluorine atoms (¹J_CF coupling).[2][3] The large one-bond C-F coupling constant is a hallmark of this group.

-

N-Methyl Carbon (N-CH₃): This aliphatic carbon will appear the most upfield, consistent with a methyl group attached to a nitrogen atom.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive and specific technique for identifying fluorine-containing compounds.[4]

-

Trifluoromethyl Group (-CF₃): The three equivalent fluorine atoms of the CF₃ group give rise to a single, sharp singlet in the proton-decoupled spectrum. Its chemical shift is reported to be approximately δ -62.5 ppm .[1] This region is highly characteristic for trifluoromethyl groups attached to heterocyclic systems.[4]

Summary of NMR Spectral Data

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | N-CH₃ | ~ 4.13[1] | Singlet | N/A |

| C₄-H | ~ 7.22[1] | Singlet | N/A | |

| ¹³C | -C OCl | 160 - 180 | Singlet | N/A |

| C F₃ | 115 - 125 | Quartet | ¹J_CF ≈ 270 Hz[2] | |

| Pyrazole C ₃, C ₄, C ₅ | 100 - 150 | Singlets | N/A | |

| N-C H₃ | 35 - 45 | Singlet | N/A | |

| ¹⁹F | -CF ₃ | ~ -62.5[1] | Singlet | N/A |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃). Causality: The compound is moisture-sensitive; using a dry solvent is critical to prevent hydrolysis to the corresponding carboxylic acid.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR for precise chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard like CFCl₃ can be used, though modern spectrometers can reference internally.

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire at least 16 scans with a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire at least 512 scans using proton decoupling (e.g., zgpg30) with a relaxation delay of 5 seconds to ensure quantitative detection of all carbons, including the quaternary carbonyl carbon.

-

¹⁹F NMR: Acquire at least 32 scans with proton decoupling.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups, most notably the acyl chloride's carbonyl group.

The most diagnostic absorption in the IR spectrum is the C=O stretching vibration . For acyl chlorides, this band appears at a significantly higher frequency compared to other carbonyl compounds like ketones or esters.[5] This is due to the strong inductive electron-withdrawing effect of the chlorine atom, which strengthens and stiffens the C=O double bond.[6]

-

C=O Stretch (Acyl Chloride): A very strong and sharp absorption is observed at approximately 1770 cm⁻¹ .[1] This high-frequency peak is a definitive indicator of the acyl chloride functionality.

-

C-F Stretches: Multiple strong and broad absorptions characteristic of the CF₃ group are expected in the 1300-1100 cm⁻¹ region.

-

C=N/C=C Stretches (Pyrazole Ring): Medium intensity absorptions in the 1600-1450 cm⁻¹ region correspond to the aromatic ring vibrations.

-

C-Cl Stretch: This vibration occurs at a low frequency, typically between 850-550 cm⁻¹ , and may be difficult to assign definitively as it falls in the fingerprint region.[7]

Summary of Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1770[1] | Strong, Sharp | C=O Stretch (Acyl Chloride) |

| 1300 - 1100 | Strong, Broad | C-F Stretches (CF₃ Group) |

| 1600 - 1450 | Medium | C=N, C=C Stretches (Aromatic Ring) |

| ~ 2960 | Weak-Medium | C-H Stretch (N-CH₃) |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal and anvil after analysis. Trustworthiness: This protocol is self-validating as a clean background scan ensures that any observed peaks are solely from the sample.

Mass Spectrometry (MS): Elucidating Fragmentation Pathways

Mass spectrometry provides the molecular weight of the compound and offers invaluable structural information through the analysis of its fragmentation patterns under ionization.

The molecular formula is C₆H₄ClF₃N₂O, corresponding to a monoisotopic mass of 212.00 g/mol for the ³⁵Cl isotope.

-

Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic molecular ion cluster due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[8] Therefore, two peaks will be observed at m/z 212 and m/z 214 with an approximate intensity ratio of 3:1.[9] The molecular ion peak itself may be weak.[9]

-

Key Fragmentation Pathways: Electron Ionization (EI) will induce predictable fragmentation.

-

Loss of Chlorine Radical: The most favorable and dominant initial fragmentation for acyl chlorides is the homolytic cleavage of the C-Cl bond to lose a chlorine radical (•Cl, mass 35/37).[9][10] This results in the formation of a highly stable acylium ion, which is often the base peak in the spectrum.

-

[M - Cl]⁺ at m/z 177

-

-

Loss of Carbonyl Group: The acylium ion can subsequently lose a neutral molecule of carbon monoxide (CO, mass 28).

-

[M - Cl - CO]⁺ at m/z 149

-

-

Pyrazole Ring Fragmentation: The resulting pyrazole cation (m/z 149) can undergo further fragmentation, characteristic of pyrazole rings, such as the loss of N₂ or HCN.[11][12]

-

Figure 2: Predicted major fragmentation pathway for this compound under EI-MS.

Summary of Predicted Mass Fragments

| m/z (mass-to-charge) | Relative Intensity | Identity |

| 212 / 214 | Low to Medium | [M]⁺˙ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 177 | High (Base Peak) | [M - Cl]⁺ (Acylium ion) |

| 149 | Medium | [M - Cl - CO]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a dry, volatile solvent such as dichloromethane or ethyl acetate.[10]

-

GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that starts at ~50°C and ramps up to ~250°C to ensure volatilization and separation from any impurities.

-

MS Detection: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 300.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to assess purity and examine the mass spectrum corresponding to the main peak to confirm the molecular weight and fragmentation pattern.

Integrated Workflow for Synthesis and Spectroscopic Validation

The synthesis of the title compound typically involves the conversion of the corresponding carboxylic acid, which itself is synthesized via carboxylation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole.[1] Spectroscopic analysis is the crucial final step to validate the success of the synthesis.

Figure 3: Workflow from synthesis to multi-technique spectroscopic validation.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS. ¹H and ¹⁹F NMR confirm the presence and environment of the methyl and trifluoromethyl groups, while ¹³C NMR maps the complete carbon skeleton. IR spectroscopy provides definitive evidence of the critical acyl chloride functional group through its high-frequency C=O stretch at ~1770 cm⁻¹. Finally, mass spectrometry confirms the molecular weight, displays the characteristic chlorine isotopic pattern, and reveals a predictable fragmentation pathway dominated by the formation of a stable acylium ion. Together, these techniques provide a robust and self-validating analytical package, ensuring the identity and quality of this essential chemical building block for researchers in drug discovery and development.

References

- A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides. BenchChem.

- 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

-

The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]

- Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic (RSC Publishing).

-

IR signals for carbonyl compounds. Khan Academy. Available at: [Link]

-

Spectroscopic Analysis: Acyl Chlorides. University of Calgary. Available at: [Link]

- Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. BenchChem.

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

What is carbonyl stretching frequency? Quora. Available at: [Link]

-

Mass Spectrometry: Alkyl Halide Fragmentation. JoVE. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no... Quora. Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

Sources

- 1. This compound | 129768-24-7 | Benchchem [benchchem.com]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. quora.com [quora.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

The Trifluoromethyl Pyrazole Scaffold: A Privileged Motif in Modern Drug Discovery and Agrochemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synergy of Pyrazole and the Trifluoromethyl Group

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and agrochemical design.[1][2][3] Its metabolic stability, versatile synthetic accessibility, and ability to participate in various non-covalent interactions make it a privileged scaffold.[3][4] When this robust core is functionalized with a trifluoromethyl (-CF3) group, a powerful synergy emerges. The -CF3 group is not merely a passive substituent; its unique electronic properties—high electronegativity, metabolic stability, and lipophilicity—profoundly modulate the biological activity of the parent molecule.[5] This strategic incorporation can enhance binding affinity to biological targets, improve membrane permeability, and block metabolic degradation, ultimately leading to more potent and effective agents.[5] This guide will provide a comprehensive technical overview of the diverse biological activities of trifluoromethyl pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the synthetic strategies that bring these potent molecules to life.

A Spectrum of Biological Activities: From Inflammation to Pest Control

Trifluoromethyl pyrazole derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful application as pharmaceuticals and agrochemicals.[1][6]

Anti-inflammatory and Analgesic Activity: The COX-2 Inhibition Paradigm

Perhaps the most well-known application of trifluoromethyl pyrazoles is in the management of pain and inflammation. The blockbuster drug Celecoxib (Celebrex) is a prime example.[7][8] It is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat osteoarthritis, rheumatoid arthritis, and acute pain.[8][9] The trifluoromethyl group on the pyrazole ring is crucial for its selective binding to the COX-2 enzyme.[10]

The mechanism of action involves the inhibition of prostaglandin synthesis.[7][11] Prostaglandins are key mediators of inflammation and pain.[7] By selectively blocking COX-2, which is primarily expressed at sites of inflammation, Celecoxib reduces the production of pro-inflammatory prostaglandins while sparing the COX-1 isoform, which is involved in protecting the stomach lining.[12] This selectivity is a key advantage over non-selective NSAIDs, as it reduces the risk of gastrointestinal side effects.[12]

Mechanism of Action: Celecoxib as a Selective COX-2 Inhibitor

Caption: Selective inhibition of COX-2 by Celecoxib.

Insecticidal and Pesticidal Activity: Disrupting the Nervous System of Pests

In the agrochemical sector, trifluoromethyl pyrazoles have made a significant impact as potent insecticides. Fipronil , a broad-spectrum insecticide, is a prominent member of this class.[13] It is effective against a wide range of pests, including termites, ants, and fleas, and is used in both agricultural and veterinary applications.[13][14]

Fipronil's mode of action involves the disruption of the insect's central nervous system.[15] It acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA)-gated chloride channels and glutamate-gated chloride (GluCl) channels.[13][14] By blocking these channels, Fipronil prevents the influx of chloride ions into neurons, leading to hyperexcitation, paralysis, and ultimately, the death of the insect.[14][15] The selectivity of Fipronil towards insects is attributed to its higher binding affinity for insect GABA receptors compared to mammalian receptors, and the absence of GluCl channels in mammals.[13]

Mechanism of Action: Fipronil's Effect on Insect Neurons

Caption: Fipronil blocks GABA-gated chloride channels.

Anticancer Activity: A Promising Frontier

The trifluoromethyl pyrazole scaffold is also emerging as a promising framework for the development of novel anticancer agents.[16] Several derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[17] The mechanisms of action are diverse and include:

-

Tubulin Polymerization Inhibition: Some trifluoromethyl pyrazole derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and arresting cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[18][19][20]

-

Kinase Inhibition: The pyrazole core can serve as a scaffold for designing inhibitors of various kinases that are crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: Many trifluoromethyl pyrazole compounds have been shown to induce programmed cell death in cancer cells through various signaling pathways.[11]

One study reported the synthesis of combretastatin A-4 analogues incorporating a trifluoromethyl pyrazole motif, with one compound (C-23) showing potent cytotoxicity against several cancer cell lines, including multidrug-resistant ones.[18][20] This compound was found to depolymerize microtubules and arrest cells in mitosis.[18]

Antimicrobial and Other Activities

Beyond the major areas mentioned above, trifluoromethyl pyrazole derivatives have also been investigated for a range of other biological activities, including:

-

Antibacterial and Antifungal Activity: Certain derivatives have shown promising activity against various bacterial and fungal strains.[21][22]

-

Molluscicidal Activity: Recent research has explored the use of trifluoromethyl-phenylpyrazolones as potent agents against snails, which are significant agricultural pests.[23]

-

Antiviral and Antidepressant Potential: The versatile pyrazole scaffold continues to be explored for a wide array of therapeutic applications.[2][6]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of trifluoromethyl pyrazole derivatives is highly dependent on the substitution pattern on the pyrazole ring and the nature of the appended functional groups.[24] Key SAR insights include:

-

Position of the Trifluoromethyl Group: The placement of the -CF3 group at the 3- or 5-position of the pyrazole ring can significantly influence the activity profile of the compound.[22]

-

Substituents on the Nitrogen Atoms: The nature of the substituent at the N1 position is critical for activity. For example, in COX-2 inhibitors like Celecoxib, the p-sulfonamidophenyl group is essential for binding to the hydrophilic pocket of the enzyme.[7]

-

Aryl Substituents: The nature and substitution pattern of aryl groups attached to the pyrazole core play a crucial role in determining the potency and selectivity of the compounds.[25] For instance, in anticancer agents targeting tubulin, a 3,4,5-trimethoxyphenyl group is often a key pharmacophoric feature.[19][20]

The following table summarizes the IC50 values for a series of trifluoromethyl-pyrazole-carboxamide derivatives against COX-1 and COX-2, illustrating the impact of structural modifications on inhibitory activity and selectivity.[10]

| Compound | R-group on aniline | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |

| 3b | 4-tert-butylphenyl | 0.46 | 3.82 | 0.12 |

| 3d | 4-phenoxyphenyl | >100 | 4.92 | >20.33 |

| 3g | 4-(2-methoxyphenyl)phenyl | >100 | 2.65 | >37.74 |

| Ketoprofen | (Reference) | 0.79 | 3.73 | 0.21 |

Data adapted from a 2025 study on trifluoromethyl–pyrazole–carboxamides as COX inhibitors.[10]

Synthetic Strategies and Experimental Protocols

The synthesis of trifluoromethyl pyrazole derivatives can be achieved through various established and modern synthetic methodologies.[4]

Common Synthetic Routes:

-

Condensation of 1,3-Dicarbonyl Compounds with Hydrazines: This is a classic and widely used method for constructing the pyrazole ring.[26]

-

[3+2] Cycloaddition Reactions: This approach involves the reaction of a 1,3-dipole with a dipolarophile.[4]

-

Three-Component Synthesis: More recent methods involve the coupling of aldehydes, sulfonyl hydrazides, and a trifluoromethyl-containing building block like 2-bromo-3,3,3-trifluoropropene.[4]

-

From β-CF3-1,3-Enynes: Divergent reactions of these building blocks with hydrazines can lead to trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles.[27]

General Synthetic Workflow

Caption: A generalized workflow for the synthesis and characterization of trifluoromethyl pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of a Trifluoromethyl-Pyrazole-Carboxamide Derivative (Compound 3a analog)[10]

This protocol describes the synthesis of a representative N-(4-(tert-butyl)phenyl)-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Materials:

-

1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

-

4-tert-butylaniline

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere, add DCC (1.2 mmol) and DMAP (0.1 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 4-tert-butylaniline (1.1 mmol) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Perspectives

Trifluoromethyl pyrazole derivatives have firmly established themselves as a versatile and highly valuable class of compounds in both medicine and agriculture. The strategic incorporation of the trifluoromethyl group onto the pyrazole scaffold has consistently led to molecules with enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. The continued exploration of new synthetic methodologies will undoubtedly lead to an even greater diversity of these compounds. Future research will likely focus on leveraging computational tools for the rational design of more potent and selective agents, exploring novel biological targets, and developing trifluoromethyl pyrazole-based compounds for a wider range of therapeutic areas, including neurodegenerative diseases and viral infections. The trifluoromethyl pyrazole motif is, and will continue to be, a rich source of innovation for the development of next-generation drugs and agrochemicals.

References

-

News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

-

Bruno, A., & Tacconelli, S. (2023). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Fipronil Insecticide Mechanism of Action for Effective Pest Control. Retrieved from [Link]

-

Wikipedia. (2024). Celecoxib. Retrieved from [Link]

-

Wang, X., et al. (2021). Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. Organic Letters, 23(19), 7554–7558. Retrieved from [Link]

-

National Pesticide Information Center. (2011). Fipronil Technical Fact Sheet. Retrieved from [Link]

-

Akk, G., et al. (2009). The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. British Journal of Pharmacology, 156(3), 442–453. Retrieved from [Link]

-

Wikipedia. (2024). Fipronil. Retrieved from [Link]

-

PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

-

Bekhit, A. A., et al. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 70, 350-357. Retrieved from [Link]

-

ResearchGate. (2018). Fipronil: mechanisms of action on various organisms and future relevance for animal models studies. Retrieved from [Link]

-